molecular formula C16H23N3O B2429156 4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide CAS No. 1421473-25-7

4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide

Cat. No.: B2429156
CAS No.: 1421473-25-7
M. Wt: 273.38
InChI Key: SAGRWJJOKQHHCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide”, has been a focus of recent research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of “this compound” is C16H23N3O, and it has a molecular weight of 273.38.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 273.38. Further physical and chemical properties are not explicitly mentioned in the available resources.

Scientific Research Applications

Synthesis Techniques and Chemical Derivatives

Researchers have developed various synthesis techniques to create novel compounds with potential biological activities. For instance, Rahmouni et al. (2016) explored the synthesis of novel pyrazolopyrimidines derivatives, showcasing their application as anticancer and anti-5-lipoxygenase agents. This study highlights the diverse chemical reactions that can generate compounds with significant biological properties (Rahmouni et al., 2016).

Biological Activities and Applications

The biological activities of compounds related to "4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide" have been a focal point of research. For example, the development of specific immunoassays to detect Enrofloxacin in foods of animal origin by Tochi et al. (2016) reflects the application of similar compounds in ensuring food safety. This work emphasizes the role of such chemicals in the development of methods for monitoring and controlling the presence of pharmaceuticals in consumables (Tochi et al., 2016).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of cyclopropane derivatives have been widely studied, as seen in the work of Raghavendra et al. (2016), who synthesized cyclopropane carboxylates and tested their biological activities. This research illustrates the potential therapeutic applications of such compounds, including their use in treating infections and combating oxidative stress (Raghavendra et al., 2016).

Anticancer Potential

The anticancer potential of cyclopropane-derived compounds is another significant area of interest. Lu et al. (2021) synthesized a molecule with antiproliferative activity, demonstrating the application of cyclopropane derivatives in developing new anticancer therapies. Their findings suggest that these compounds could be instrumental in designing novel treatments for various cancers (Lu et al., 2021).

Future Directions

While specific future directions for “4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide” are not mentioned in the available resources, the field of piperazine derivatives is a vibrant area of research with potential applications in various fields .

Properties

IUPAC Name

4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-2-17-16(20)19-11-10-18(14-8-9-14)12-15(19)13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGRWJJOKQHHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1C2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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